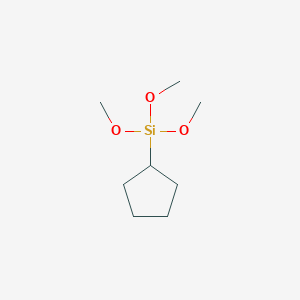

Cyclopentyltrimethoxysilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3Si/c1-9-12(10-2,11-3)8-6-4-5-7-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMPTIHEUZLTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1CCCC1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431832 | |

| Record name | CYCLOPENTYLTRIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143487-47-2 | |

| Record name | Cyclopentyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143487-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CYCLOPENTYLTRIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentyl(trimethoxy)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Cyclopentyltrimethoxysilane laboratory method

An In-depth Technical Guide to the Laboratory Synthesis of Cyclopentyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary laboratory methods for the synthesis of this compound, a versatile organosilane compound. The document details established synthetic routes, provides specific experimental protocols, and presents quantitative data to assist researchers in the selection and implementation of the most suitable method for their applications.

Introduction

This compound is a valuable organofunctional silane coupling agent and an important intermediate in the synthesis of more complex silicon-containing molecules. Its applications span materials science, where it is used to modify surfaces and as a component in the preparation of catalysts for olefin polymerization, to pharmaceutical development as a synthetic building block. This document outlines the two principal laboratory-scale methods for its preparation: the hydrosilylation of cyclopentene followed by methanolysis, and the Grignard reaction with a tetraalkoxysilane.

Synthetic Pathways

There are two primary, well-established routes for the laboratory synthesis of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Hydrosilylation of Cyclopentene and Subsequent Methanolysis

This two-step method first involves the platinum-catalyzed hydrosilylation of cyclopentene with trichlorosilane to form cyclopentyltrichlorosilane. This intermediate is then reacted with methanol to yield the final product, this compound.

Caption: Reaction scheme for the two-step synthesis of this compound via hydrosilylation.

Method 2: Grignard Reaction

This method involves the preparation of a cyclopentyl Grignard reagent (cyclopentylmagnesium halide) which then acts as a nucleophile, displacing an alkoxy group from a tetraalkoxysilane, such as tetramethoxysilane (TMOS) or tetraethoxysilane (TEOS). If TEOS is used, a subsequent transesterification step with methanol would be required to obtain the trimethoxy- derivative, though direct synthesis with TMOS is also feasible.

Caption: Reaction scheme for the synthesis of cyclopentyltrialkoxysilane via a Grignard reaction.

Quantitative Data Summary

The following table summarizes quantitative data extracted from various sources for the synthesis of this compound and related compounds.

| Method | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |

| Hydrosilylation (Step 1) | Cyclopentene (0.204 mol) | Trichlorosilane (0.185 mol) | Chloroplatinic Acid | None | 150 °C | 30 min | Quantitative | [1] |

| Methanolysis (Step 2) | Cyclopentyltrichlorosilane (0.220 mol) | Methanol (0.574 mol) | Pyridine (0.623 mol) | Hexane | Reflux | 1 hour | Not specified | [1] |

| Grignard Reaction (for Triethoxy derivative) | Cyclopentyl Bromide (0.067 mol) | Tetraethoxysilane (0.067 mol) | Magnesium (0.074 mol) | t-Butyl methyl ether | < 10 °C to Reflux | 8 hours | 76% (purified) | [2] |

Experimental Protocols

The following are detailed experimental protocols derived from the available literature.

Protocol for Method 1: Hydrosilylation and Methanolysis

Step 1: Synthesis of Cyclopentyltrichlorosilane [1]

-

Apparatus Setup: A 100 ml autoclave is charged with the reactants.

-

Charging Reactants: To the autoclave, add 13.9 g (0.204 mol) of cyclopentene and 25.1 g (0.185 mol) of trichlorosilane.

-

Catalyst Addition: Add 25 µl of a 0.077 M solution of chloroplatinic acid in isopropyl alcohol.

-

Reaction Conditions: The mixture is stirred at 150 °C for 30 minutes.

-

Work-up: The reaction is reported to yield cyclopentyltrichlorosilane quantitatively. The product can be used directly in the next step or purified by distillation.

Step 2: Synthesis of this compound from Cyclopentyltrichlorosilane [1]

-

Apparatus Setup: A 500 ml three-neck flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen).

-

Initial Charge: The flask is charged with the cyclopentyltrichlorosilane (0.220 mol, assuming quantitative yield from Step 1) and 320 ml of hexane.

-

Reagent Addition: A mixture of 54.8 g (0.693 mol) of pyridine and 14.5 g (0.241 mol) of a primary alcohol (in this specific patent example, isopropyl alcohol was used first, followed by methanol. For direct synthesis of the trimethoxy version, a mixture of pyridine and methanol would be used) is added dropwise at room temperature with stirring. For the synthesis of this compound, a mixture of pyridine and at least three equivalents of methanol would be added.

-

Reaction and Work-up: After the addition is complete, the mixture is stirred for an additional 30 minutes. The reaction mixture is then processed to remove the pyridine hydrochloride salt (e.g., by filtration) and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Protocol for Method 2: Grignard Reaction

This protocol is adapted for the synthesis of this compound, based on a reported procedure for the analogous triethoxy derivative.[2]

Step 1: Preparation of Cyclopentylmagnesium Bromide

-

Apparatus Setup: A 250 ml flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, and is maintained under a nitrogen atmosphere.

-

Initial Charge: The flask is charged with 1.8 g (0.074 mol) of magnesium turnings and 25 ml of anhydrous t-butyl methyl ether.

-

Initiation and Addition: A crystal of iodine and a small amount of 1,2-dibromoethane can be added to activate the magnesium. A solution of 10.0 g (0.067 mol) of cyclopentyl bromide in 25 ml of t-butyl methyl ether is added dropwise from the dropping funnel over a period of several hours while maintaining a gentle reflux.

-

Completion: After the addition is complete, the mixture is stirred under reflux for an additional 4 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Tetramethoxysilane (TMOS)

-

Apparatus Setup: A separate 250 ml flask is equipped with a reflux condenser and a stirrer and is maintained under a nitrogen atmosphere.

-

Initial Charge: The flask is charged with 60 ml of dry t-butyl methyl ether and the appropriate molar equivalent of tetramethoxysilane (TMOS).

-

Addition of Grignard Reagent: The previously prepared cyclopentylmagnesium bromide solution is added slowly to the TMOS solution while maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 6 hours, followed by 2 hours at reflux temperature.

-

Work-up: The reaction is quenched by the dropwise addition of a saturated aqueous ammonium chloride solution to dissolve the magnesium salts. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is evaporated.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Safety Considerations

-

Trichlorosilane is a corrosive and flammable liquid that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Grignard reagents are highly reactive and pyrophoric. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

-

Alcohols such as methanol are flammable and toxic.

-

Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin.

-

Hexane and other organic solvents are flammable.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.

References

An In-depth Technical Guide to Cyclopentyltrimethoxysilane (CAS Number 143487-47-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyltrimethoxysilane, identified by the CAS number 143487-47-2, is an organosilane compound featuring a cyclopentyl group and three methoxy groups attached to a central silicon atom. As a member of the alkyltrimethoxysilane family, its primary utility lies in its function as a surface modifying agent and a coupling agent. The methoxy groups are susceptible to hydrolysis, which leads to the formation of reactive silanol groups. These silanols can then condense with hydroxyl groups on the surfaces of various substrates (such as glass, silica, or metal oxides) to form stable covalent bonds. This process allows for the modification of surface properties, for instance, by rendering a hydrophilic surface more hydrophobic. While not a direct therapeutic agent, its application in modifying the surfaces of drug delivery vehicles, diagnostic tools, and biomedical devices makes it a compound of interest for the drug development and materials science sectors.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 143487-47-2 | [1][2] |

| Molecular Formula | C8H18O3Si | [1][2] |

| Molecular Weight | 190.31 g/mol | [1][2][3] |

| Appearance | Colorless, clear liquid | [3][4] |

| Boiling Point | 75°C at 10 mmHg | [1][3] |

| 74°C at 2 mmHg | [5] | |

| Density | 0.99 g/cm³ | [1] |

| Specific Gravity (20/20) | 1.00 | [5] |

| Refractive Index | Not specified | |

| Vapor Pressure | ~1 mmHg at 25°C | [3] |

| 17.2-38 hPa at 20-50°C | [1] | |

| Flash Point | 54°C | [5] |

| Solubility | Insoluble in water, reacts with water. | [3] |

| Purity | >95% or >96% | [2][3][5][6] |

Safety and Handling

This compound is classified as a hazardous chemical. Adherence to safety protocols is mandatory to prevent injury and environmental contamination.

| Hazard Category | Description | Reference |

| GHS Pictograms | Flame, Exclamation Mark, Environment | [6] |

| Signal Word | Danger | [6] |

| Hazard Statements | H225: Highly flammable liquid and vapor. | [6][7] |

| H226: Flammable liquid and vapor. | [2][5] | |

| H315: Causes skin irritation. | [2][6] | |

| H319: Causes serious eye irritation. | [2] | |

| H411: Toxic to aquatic life with long lasting effects. | [4][6] | |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [2][5][6] |

| P273: Avoid release to the environment. | [6] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2][6] | |

| Storage | Store in a well-ventilated place. Keep cool. Keep container tightly closed. Store under an inert atmosphere. | [4][5][6] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. May be incinerated. | [3][4] |

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Get medical attention.[3][4]

-

Skin: Wash off immediately with soap and plenty of water.[3][4]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[3][4]

-

Ingestion: Clean mouth with water and drink plenty of water. Do not induce vomiting. Get medical attention.[3][4]

Chemical Reactions and Mechanisms

The core reactivity of this compound stems from the hydrolysis of its methoxy groups, followed by the condensation of the resulting silanol groups. This two-step process is the basis for its use in surface modification and as a coupling agent.

Hydrolysis and Condensation Mechanism

The hydrolysis of alkoxysilanes like this compound can be catalyzed by either acid or base.[4] The reaction proceeds via a bimolecular displacement mechanism.[4] Under acidic conditions, a methoxy group is protonated, making it a better leaving group. Under basic conditions, a hydroxide ion directly attacks the silicon atom.[2][4] The subsequent condensation reaction involves the formation of a stable Si-O-Si (siloxane) bond, releasing either water or methanol.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5142082A - Silane compound and processes for the preparation thereof - Google Patents [patents.google.com]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 6. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

Spectroscopic Analysis of Cyclopentyltrimethoxysilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic analysis of Cyclopentyltrimethoxysilane (CAS No. 143487-47-2), with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a comprehensive analysis based on established principles of NMR spectroscopy and data from analogous compounds. This includes predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants. Furthermore, a general overview of Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) for the characterization of this class of compounds is provided. Detailed experimental protocols for acquiring NMR data are also outlined to guide researchers in their own analyses. This document aims to serve as a valuable resource for the structural elucidation and quality control of this compound in various research and development applications.

Introduction

This compound is an organosilane compound featuring a cyclopentyl group and a trimethoxysilyl group.[1] These types of molecules are of significant interest in materials science and organic synthesis due to their ability to act as coupling agents, surface modifiers, and intermediates in the synthesis of more complex organosilicon compounds. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for elucidating the molecular structure of organic compounds.

Predicted NMR Spectroscopic Data

In the absence of publicly available, peer-reviewed experimental NMR spectra for this compound, the following tables summarize the predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of chemical shift databases and the known effects of substituents on NMR spectra.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Si-CH | 0.8 - 1.2 | Multiplet | - |

| Cyclopentyl CH₂ (β to Si) | 1.4 - 1.6 | Multiplet | - |

| Cyclopentyl CH₂ (γ to Si) | 1.3 - 1.5 | Multiplet | - |

| O-CH₃ | 3.5 - 3.7 | Singlet | - |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Si-CH | 25 - 30 |

| Cyclopentyl CH₂ (β to Si) | 27 - 32 |

| Cyclopentyl CH₂ (γ to Si) | 25 - 30 |

| O-CH₃ | 50 - 55 |

Experimental Protocols for NMR Analysis

To obtain high-quality NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Use a deuterated solvent that dissolves the sample completely. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound.

-

Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for referencing the chemical shifts (δ = 0.00 ppm).

-

Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

NMR Instrument Parameters

The following are general guidelines for setting up a modern NMR spectrometer (e.g., 400 MHz or higher) for the analysis of this compound.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans should be sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is typically adequate.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of 0 to 220 ppm is standard.

Other Spectroscopic Techniques

While NMR is central to structural elucidation, other spectroscopic methods provide complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

-

C-H (aliphatic) stretching: 2850-2960 cm⁻¹

-

Si-O-C stretching: 1080-1100 cm⁻¹ (strong, broad band)

-

Si-C stretching: 800-850 cm⁻¹

-

C-H bending: 1450-1470 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 190.31 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 190. Fragmentation would likely involve the loss of methoxy groups (-OCH₃) and cleavage of the cyclopentyl ring.

Visualizations

Molecular Structure and NMR Signal Correlation

Caption: Correlation of predicted ¹H and ¹³C NMR signals with the molecular structure of this compound.

Experimental Workflow for NMR Analysis

Caption: A typical experimental workflow for the NMR analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic analysis of this compound, with a strong emphasis on ¹H and ¹³C NMR spectroscopy. The predicted NMR data, coupled with detailed experimental protocols, offer a valuable starting point for researchers working with this compound. The inclusion of FTIR and MS data provides a more complete picture for comprehensive characterization. The provided visualizations of the molecular structure with NMR correlations and the experimental workflow are intended to facilitate a deeper understanding and practical application of these analytical techniques. As more experimental data becomes available, this guide can be further refined to provide an even more accurate and detailed spectroscopic profile of this compound.

References

FT-IR spectrum of Cyclopentyltrimethoxysilane

An in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Cyclopentyltrimethoxysilane is crucial for its characterization, enabling researchers to verify its structure, assess its purity, and understand its chemical transformations, such as hydrolysis and condensation. This technical guide provides a detailed overview of the expected vibrational modes, a standard experimental protocol for spectral acquisition, and logical workflows for data interpretation.

Expected FT-IR Vibrational Modes

The is characterized by absorption bands corresponding to the vibrational modes of its distinct functional groups: the cyclopentyl ring, the methoxy groups, and the central silicon atom linkages. The primary absorption peaks are associated with C-H, Si-O-C, and Si-C bond vibrations.

Key spectral regions and their corresponding vibrational assignments are summarized below. These assignments are based on established correlations for organosilicon compounds and aliphatic rings.[1][2][3]

Table 1: Summary of Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Associated Functional Group |

| 2950 - 2850 | Strong | C-H Stretching (asymmetric & symmetric) | Cyclopentyl & Methoxy (-CH₃) |

| 1470 - 1450 | Medium | C-H Bending (Scissoring) | Cyclopentyl (-CH₂) |

| 1190 | Medium | CH₃ Rocking | Methoxy (-OCH₃) |

| 1110 - 1000 | Very Strong, Broad | Si-O-C Asymmetric Stretching | Trimethoxysilyl (Si-O-CH₃) |

| 900 - 810 | Medium | Si-OH Stretching (if hydrolyzed) | Silanol (Si-OH) |

| 850 - 800 | Medium | Si-C Stretching | Silicon-Carbon Bond |

The most prominent feature in the spectrum of an alkoxysilane is typically the very strong and broad absorption band between 1000 and 1110 cm⁻¹, which arises from the asymmetric stretching of the Si-O-C bonds.[2] The C-H stretching vibrations from the cyclopentyl and methoxy groups are expected in the 2850-2960 cm⁻¹ region.[4][5] The presence of a broad band around 3370 cm⁻¹ could indicate the presence of O-H stretching modes, suggesting partial hydrolysis of the methoxy groups to form silanols (Si-OH).[6][7]

Experimental Protocol: FT-IR Analysis of Liquid Silane

This section details the standard procedure for obtaining a high-quality FT-IR spectrum of liquid this compound using the thin film method.

I. Materials and Equipment

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Salt plates (Potassium Bromide - KBr or Sodium Chloride - NaCl)

-

Desiccator for storing salt plates

-

Pasteur pipette

-

Acetone (spectroscopic grade) for cleaning

-

Lint-free wipes

-

Gloves

II. Procedure

-

Instrument Preparation : Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be clean and dry.

-

Background Spectrum : Before analyzing the sample, a background spectrum must be collected. This is done with the empty, closed sample compartment to measure the spectral signature of the ambient environment (e.g., CO₂, water vapor). This background will be automatically subtracted from the sample spectrum.

-

Sample Preparation (Thin Film Method) :

-

Retrieve two clean, dry salt plates from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.[8]

-

If necessary, clean the plates by wiping them gently with a lint-free tissue moistened with a small amount of acetone and allow them to dry completely.[8]

-

Using a Pasteur pipette, place one small drop of this compound onto the center of one salt plate.[8][9]

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly between them, forming a thin, uniform film. The film should appear translucent without air bubbles.[9]

-

-

Spectral Acquisition :

-

Place the assembled salt plates into the sample holder within the FT-IR spectrometer's sample compartment.

-

Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is standard for routine analysis.

-

-

Data Processing and Cleaning :

-

After the scan is complete, process the resulting spectrum as needed (e.g., baseline correction).

-

Remove the salt plates from the spectrometer.

-

Clean the plates thoroughly by disassembling them and wiping them several times with acetone-moistened tissues.

-

Return the clean, dry plates to the desiccator for storage.

-

Visualization of Workflows and Relationships

To clarify the experimental and interpretative processes, the following diagrams are provided.

Caption: Experimental workflow for FT-IR analysis.

Caption: Interpretation map for FT-IR spectrum.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. gelest.com [gelest.com]

- 3. researchgate.net [researchgate.net]

- 4. FTIR [terpconnect.umd.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Cyclopentyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyltrimethoxysilane (CPTMS) is an organosilane of significant interest due to the unique properties conferred by its bulky cycloaliphatic group. Its application in surface modification, hybrid material synthesis, and as a coupling agent is predicated on the hydrolysis of its methoxy groups to form reactive silanols, followed by condensation to create a stable siloxane network. This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of CPTMS. While specific kinetic data for CPTMS is sparse in publicly available literature, this document extrapolates from the well-established principles of alkoxysilane chemistry to present a detailed understanding of its reaction pathways, influencing factors, and the analytical methods used for characterization.

Introduction

Organotrialkoxysilanes, with the general structure R-Si(OR')₃, are a versatile class of molecules that form the foundation of many advanced materials through the sol-gel process. The nature of the organic substituent (R) plays a crucial role in determining the reactivity of the silane and the properties of the final material. In the case of this compound, the cyclopentyl group provides hydrophobicity, steric bulk, and specific thermal and mechanical properties to the resulting polysilsesquioxane network.[1] The transformation from monomeric CPTMS to a polymeric network proceeds via two fundamental reactions: hydrolysis and condensation. A thorough understanding of these mechanisms is critical for controlling the structure and properties of the final product.

The Core Mechanism: A Two-Step Process

The conversion of this compound into a polysilsesquioxane network is a sequential process involving hydrolysis and condensation.

2.1. Step 1: Hydrolysis

Hydrolysis is the initial and rate-determining step where the methoxy groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) in the presence of water. This reaction proceeds stepwise, forming partially and fully hydrolyzed species.

-

Reaction Equation: c-C₅H₉-Si(OCH₃)₃ + nH₂O ⇌ c-C₅H₉-Si(OCH₃)₃₋ₙ(OH)ₙ + nCH₃OH (where n = 1, 2, 3)

2.2. Step 2: Condensation

Following hydrolysis, the newly formed silanol groups (Si-OH) are highly reactive and undergo condensation to form stable siloxane bridges (Si-O-Si), releasing either water or methanol as a byproduct. This step leads to the formation of dimers, oligomers, and eventually a cross-linked three-dimensional network.

-

Water-producing condensation: 2 c-C₅H₉-Si(OH)₃ → (HO)₂ (c-C₅H₉)Si-O-Si(c-C₅H₉)(OH)₂ + H₂O

-

Alcohol-producing condensation: c-C₅H₉-Si(OH)₃ + c-C₅H₉-Si(OCH₃)₃ → (HO)₂(c-C₅H₉)Si-O-Si(c-C₅H₉)(OCH₃)₂ + CH₃OH

These condensation reactions continue, building the polysilsesquioxane network.[1]

Reaction Mechanisms and Signaling Pathways

The mechanisms of hydrolysis and condensation are highly dependent on the pH of the reaction medium.[2]

3.1. Acid-Catalyzed Mechanism

Under acidic conditions, the hydrolysis reaction is initiated by the protonation of a methoxy group, making it a better leaving group. The silicon atom then becomes more susceptible to a nucleophilic attack by water.[2]

// Nodes CPTMS [label="this compound\n(c-C₅H₉-Si(OCH₃)₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation of Methoxy Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonated_CPTMS [label="Protonated Intermediate\n[c-C₅H₉-Si(OCH₃)₂(O⁺HCH₃)]", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophilic_Attack [label="Nucleophilic Attack by H₂O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transition_State [label="Pentacoordinate Transition State", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolyzed_Product [label="Partially Hydrolyzed Silane\n(c-C₅H₉-Si(OCH₃)₂(OH))", fillcolor="#34A853", fontcolor="#FFFFFF"]; Methanol [label="Methanol\n(CH₃OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; H_ion [label="H⁺", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges CPTMS -> Protonation [label="+ H⁺"]; H_ion -> Protonation; Protonation -> Protonated_CPTMS; Protonated_CPTMS -> Nucleophilic_Attack; H2O -> Nucleophilic_Attack; Nucleophilic_Attack -> Transition_State; Transition_State -> Hydrolyzed_Product [label="- H⁺"]; Transition_State -> Methanol;

} }

Caption: Acid-Catalyzed Hydrolysis Pathway.

3.2. Base-Catalyzed Mechanism

In basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide ion (OH⁻) or a deprotonated silanolate anion (Si-O⁻) on the silicon atom. This forms a pentacoordinate intermediate which then expels a methoxy group.[2]

// Nodes CPTMS [label="this compound\n(c-C₅H₉-Si(OCH₃)₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophilic_Attack [label="Nucleophilic Attack by OH⁻", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transition_State [label="Pentacoordinate Intermediate\n[c-C₅H₉-Si(OCH₃)₃(OH)]⁻", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolyzed_Product [label="Partially Hydrolyzed Silane\n(c-C₅H₉-Si(OCH₃)₂(OH))", fillcolor="#34A853", fontcolor="#FFFFFF"]; Methoxy_ion [label="Methoxy Ion\n(CH₃O⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; OH_ion [label="OH⁻", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methanol [label="Methanol\n(CH₃OH)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges CPTMS -> Nucleophilic_Attack; OH_ion -> Nucleophilic_Attack; Nucleophilic_Attack -> Transition_State; Transition_State -> Hydrolyzed_Product; Transition_State -> Methoxy_ion; Methoxy_ion -> Methanol [label="+ H₂O"]; H2O -> Methanol; }

Caption: Base-Catalyzed Hydrolysis Pathway.

Quantitative Data and Influencing Factors

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Rationale |

| pH | Minimum at pH ~7; increases in acidic and basic conditions.[3] | Minimum in acidic conditions (pH 2-3); increases significantly in basic conditions.[3] | Catalysis by H⁺ and OH⁻ ions. Repulsion between protonated silanols in acid slows condensation. |

| Temperature | Increases with temperature. | Increases with temperature. | Follows Arrhenius kinetics; provides activation energy for reactions. |

| Water/Silane Ratio | Increases up to a certain point, then may decrease. | Influences the extent of reaction and network structure. | Stoichiometric requirement for hydrolysis. Excess water can cause phase separation. |

| Solvent | Polar, protic solvents (e.g., alcohols) facilitate the reaction. | Solvent polarity affects the stability of intermediates and transition states. | Solubilizes reactants and participates in the reaction mechanism. |

| Catalyst | Acids (e.g., HCl, Acetic Acid) and bases (e.g., NH₄OH, NaOH) accelerate the reaction. | Same catalysts are generally effective. | Provides proton or hydroxide ions to initiate the reaction. |

| Cyclopentyl Group | Slower than smaller alkyl groups (e.g., methyl) due to steric hindrance. | Slower than smaller alkyl groups due to steric hindrance. | The bulky nature of the cyclopentyl group sterically hinders the approach of water and other silanol molecules. |

This table summarizes general trends observed for organotrialkoxysilanes, which are expected to be applicable to this compound.

Experimental Protocols

The study of CPTMS hydrolysis and condensation typically involves spectroscopic monitoring of the reaction over time.

5.1. General Experimental Workflow for Monitoring Hydrolysis and Condensation

// Nodes Preparation [label="Prepare CPTMS Solution\n(in solvent, e.g., ethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiation [label="Initiate Reaction\n(Add water and catalyst, e.g., HCl or NH₄OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Reaction Over Time\n(e.g., NMR, FTIR, Raman)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(Determine species concentration vs. time)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kinetic_Modeling [label="Kinetic Modeling\n(Calculate rate constants)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Preparation -> Initiation; Initiation -> Monitoring; Monitoring -> Data_Analysis; Data_Analysis -> Kinetic_Modeling; }

Caption: General Experimental Workflow.

5.2. Detailed Methodology: In-situ NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the kinetics of hydrolysis and condensation as it can distinguish between the various silicon species present in the solution.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable deuterated solvent (e.g., ethanol-d₆).

-

Reaction Initiation: The reaction is initiated directly in the NMR tube by adding a specific amount of D₂O and a catalyst (e.g., HCl or NH₄OH).

-

Data Acquisition: ²⁹Si NMR spectra are acquired at regular time intervals. ¹H NMR can also be used to monitor the disappearance of methoxy protons and the appearance of methanol protons.[4]

-

Spectral Analysis: The different silicon environments (T⁰: unhydrolyzed, T¹: one siloxane bond, T²: two siloxane bonds, T³: three siloxane bonds) give rise to distinct peaks in the ²⁹Si NMR spectrum.[5] The relative integrals of these peaks are used to determine the concentration of each species over time.

-

Kinetic Analysis: The concentration versus time data is then fitted to appropriate rate laws to determine the rate constants for hydrolysis and condensation.

5.3. Detailed Methodology: In-situ FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy can be used to follow the chemical changes during the sol-gel process.

-

Sample Preparation: A solution of CPTMS is prepared in a suitable solvent.

-

Reaction Initiation: The reaction is initiated by the addition of water and a catalyst.

-

Data Acquisition: The reaction mixture is placed in an ATR-FTIR cell, and spectra are recorded over time.

-

Spectral Analysis: Key vibrational bands are monitored:

-

Decrease in Si-O-C stretching bands (~1080-1190 cm⁻¹) indicates hydrolysis.

-

Increase in a broad Si-OH stretching band (~3200-3700 cm⁻¹) indicates the formation of silanols.

-

Growth of the Si-O-Si asymmetric stretching band (~1000-1100 cm⁻¹) signifies condensation.[6]

-

-

Kinetic Analysis: The change in the absorbance of these characteristic bands over time can be used to infer the reaction kinetics.

Conclusion

The hydrolysis and condensation of this compound are complex, yet controllable processes that are fundamental to its application in materials science. The reaction mechanism and kinetics are strongly influenced by factors such as pH, temperature, and the water-to-silane ratio. The bulky cyclopentyl group is expected to decrease the reaction rates compared to less sterically hindered alkoxysilanes. By carefully controlling the reaction conditions and utilizing analytical techniques such as NMR and FTIR spectroscopy, it is possible to tailor the structure and properties of the resulting polysilsesquioxane materials for a wide range of applications in research, and drug development. Further research to determine the specific kinetic parameters for CPTMS would be highly valuable for the precise engineering of materials based on this versatile precursor.

References

- 1. Polysilsesquioxanes - Gelest [technical.gelest.com]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hybrid Xerogels: Study of the Sol-Gel Process and Local Structure by Vibrational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of Cyclopentyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyltrimethoxysilane (CPTMS) is an organosilane that finds application as a coupling agent, a surface modifier, and a precursor in the synthesis of more complex organosilicon compounds. Its performance and stability in various applications are intrinsically linked to its thermal properties. Understanding the thermal stability of CPTMS is crucial for defining processing limits, storage conditions, and predicting its behavior in thermally demanding environments. This guide provides a framework for evaluating the thermal stability of this compound, including detailed experimental protocols and data presentation formats.

General Thermal Stability of Alkoxysilanes

While specific data for this compound is limited, general knowledge of gamma-alkoxysilanes suggests a certain level of thermal resilience. Typically, the thermal stability of silane coupling agents is influenced by the nature of the organic substituent and the hydrolytic stability of the alkoxy groups. For gamma-substituted silanes, such as CPTMS, the C-C linkage between the cyclopentyl group and the silicon atom is generally stable.

-

General Stability: Most commercial silane coupling agents with a propylene spacer between the silicon atom and the organic functionality can withstand short-term exposure to temperatures up to 350°C and continuous long-term exposure at approximately 160°C.[1]

-

Decomposition Products: Upon thermal decomposition, alkoxysilanes can yield a variety of products. In the case of CPTMS, hazardous decomposition products can include organic acid vapors.[2] If exposed to moisture, it can hydrolyze, liberating methanol.[2]

-

Conditions to Avoid: To ensure stability, it is recommended to keep this compound away from open flames, hot surfaces, and other sources of ignition.[3] It is generally stable in sealed containers under normal conditions.[2]

Data Presentation

Given the absence of specific literature data, the following table is provided as a template for researchers to systematically record and compare thermal stability data for this compound and related compounds.

| Compound | Onset Decomposition Temp. (°C) (Tonset) | Temperature at 5% Mass Loss (°C) (Td5) | Temperature at 10% Mass Loss (°C) (Td10) | Temperature at 50% Mass Loss (°C) (Td50) | Residual Mass at 800°C (%) | Peak Decomposition Temp. (°C) (Tpeak) | Glass Transition Temp. (°C) (Tg) | Melting Point (°C) (Tm) | Crystallization Temp. (°C) (Tc) |

| This compound | |||||||||

| Reference Compound 1 | |||||||||

| Reference Compound 2 |

Experimental Protocols

To obtain the quantitative data for the table above, the following detailed experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Select an appropriate crucible material (e.g., platinum, alumina) that is inert to the sample and its decomposition products.

-

-

Sample Preparation:

-

Place a small, accurately weighed sample of this compound (typically 5-10 mg) into the TGA crucible.

-

Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.

-

-

Experimental Parameters:

-

Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening. Slower or faster heating rates (e.g., 5, 15, or 20 °C/min) can be used to study the kinetics of decomposition.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).

-

Isothermal Segments: An initial isothermal hold at a low temperature (e.g., 30-40 °C) for a few minutes can be included to ensure thermal equilibrium before the dynamic heating segment.

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

Determine the onset decomposition temperature (Tonset), which is often calculated as the intersection of the tangent to the baseline and the tangent to the steepest part of the mass loss curve.

-

Record the temperatures at which 5%, 10%, and 50% mass loss occurs (Td5, Td10, Td50).

-

Note the percentage of residual mass at the end of the experiment.

-

The derivative of the mass loss curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition (Tpeak).

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as glass transitions, crystallization, and melting, and to determine the heat flow associated with these events.

Methodology:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Use hermetically sealed aluminum pans for volatile liquid samples like this compound to prevent evaporation during the experiment.

-

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (typically 5-10 mg) into a DSC pan.

-

Hermetically seal the pan.

-

Prepare an empty, sealed reference pan.

-

-

Experimental Parameters:

-

Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Thermal Program:

-

Initial Cooling: Cool the sample to a low temperature (e.g., -100 °C) to observe any glass transition or crystallization events upon subsequent heating.

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected boiling point or decomposition temperature.

-

Controlled Cooling: Cool the sample back to the starting low temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: Heat the sample again at the same controlled rate. This scan is often used to characterize the glass transition more clearly, as it minimizes the effects of the sample's prior thermal history.

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify the glass transition temperature (Tg) as a step change in the baseline of the heat flow curve.

-

Identify exothermic peaks, which may correspond to crystallization (Tc).

-

Identify endothermic peaks, which may correspond to melting (Tm).

-

Integrate the area under the melting and crystallization peaks to determine the enthalpy of these transitions.

-

Visualizations

The following diagrams illustrate the logical workflow for evaluating the thermal stability of this compound.

References

An In-depth Technical Guide to the Solubility of Cyclopentyltrimethoxysilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Cyclopentyltrimethoxysilane. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the fundamental principles governing its solubility, a general experimental protocol for determining miscibility, and the key chemical transformations this compound undergoes in the presence of water.

General Solubility Principles

This compound [C₅H₉Si(OCH₃)₃] is an organosilane compound featuring a nonpolar cyclopentyl group and a hydrolyzable trimethoxysilyl group. Its solubility in organic solvents is primarily governed by the "like dissolves like" principle. The bulky, nonpolar cyclopentyl ring dictates a preference for nonpolar or weakly polar organic solvents.

In general, silanes exhibit better solubility in organic solvents compared to their minimal solubility in water.[1][2] The presence of the three methoxy groups introduces some capacity for interaction with more polar solvents, but the dominant hydrocarbon character of the cyclopentyl group makes it highly miscible with common nonpolar solvents. In contrast, its miscibility with highly polar solvents is expected to be limited. Upon exposure to moisture, this compound can hydrolyze, which will alter its solubility profile.[3]

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted miscibility of this compound with a range of common organic solvents, categorized by their polarity. These predictions are based on general principles of chemical compatibility and should be confirmed experimentally for specific applications.

| Solvent Category | Solvent Example | Predicted Miscibility with this compound | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane | Miscible | Strong van der Waals interactions between the cyclopentyl group and the aliphatic solvent chains.[2] |

| Nonpolar Aromatic | Toluene, Benzene | Miscible | Favorable interactions between the nonpolar hydrocarbon structures.[2] |

| Weakly Polar | Diethyl Ether, THF | Miscible | The ether oxygen can interact with the silane, and the overall low polarity is compatible. |

| Polar Aprotic | Acetone, Ethyl Acetate | Partially Miscible to Miscible | The polarity of these solvents may allow for some miscibility, but the nonpolar group limits full compatibility. |

| Polar Protic | Ethanol, Methanol | Partially Miscible to Limited Miscibility | Potential for hydrogen bonding is low, and hydrolysis of the silane may occur in the presence of alcohols. |

| Highly Polar | Water | Immiscible / Very Low Solubility | The compound is predominantly nonpolar and will hydrolyze rather than dissolve to a significant extent.[1][2] |

Core Chemical Pathway: Hydrolysis and Condensation

A critical aspect of this compound chemistry, particularly in the presence of protic solvents or atmospheric moisture, is its propensity to undergo hydrolysis and condensation. This process is fundamental to its application as a coupling agent or in the formation of silicone resins. The trimethoxy groups are hydrolyzed to form reactive silanol (Si-OH) groups, which then condense to form stable siloxane (Si-O-Si) bonds.

Caption: Hydrolysis and condensation of this compound.

Experimental Protocol for Determining Miscibility

This section provides a general methodology for the qualitative and semi-quantitative determination of the miscibility of this compound in various organic solvents at room temperature.

4.1. Materials and Equipment

-

This compound (reagent grade)

-

Selected organic solvents (analytical grade): Hexane, Toluene, Tetrahydrofuran (THF), Ethyl Acetate, Ethanol, etc.

-

Glass test tubes (e.g., 16x150 mm) with stoppers or caps

-

Test tube rack

-

Graduated pipettes or micropipettes (1 mL and 5 mL)

-

Vortex mixer (optional)

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate chemical-resistant gloves.

4.2. Experimental Procedure

-

Preparation : Work in a well-ventilated fume hood. Ensure all glassware is clean and dry to prevent premature hydrolysis of the silane.

-

Solvent Addition : Label a series of test tubes, one for each solvent to be tested. Pipette 5.0 mL of a specific organic solvent into its corresponding labeled test tube.

-

Initial Silane Addition : Carefully add 0.5 mL (10% v/v) of this compound to the solvent in the first test tube.

-

Mixing : Stopper the test tube securely and invert it gently 5-10 times. Alternatively, use a vortex mixer for 10-15 seconds on a low setting.

-

Initial Observation : Place the test tube in the rack and allow it to stand for 1-2 minutes. Observe the mixture against a well-lit background.

-

Miscible : The solution is completely clear and homogeneous with no visible phase separation, cloudiness, or droplets.

-

Immiscible : Two distinct liquid layers are visible.

-

Partially Miscible : The solution appears cloudy (turbid) or forms an emulsion that does not separate quickly.

-

-

Record Observations : Record the results in a laboratory notebook.

-

Incremental Addition (for Miscible/Partially Miscible Systems) : If the initial mixture was miscible or partially miscible, continue to add this compound in 0.5 mL increments, mixing and observing after each addition, until a total of 5.0 mL has been added (reaching a 1:1 v/v ratio). Note if and at what concentration phase separation or turbidity occurs.

-

Repeat : Repeat steps 2-7 for each of the selected organic solvents.

-

Disposal : Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional guidelines.

This systematic approach allows for a clear comparison of the silane's behavior across a spectrum of solvent polarities, providing essential information for its effective use in research and development.

References

An In-depth Technical Guide to the Reaction of Cyclopentyltrimethoxysilane with Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical reactions, experimental considerations, and applications related to cyclopentyltrimethoxysilane and its interaction with protic solvents. This information is critical for professionals in materials science, organic synthesis, and drug development who utilize silane chemistry for surface modification, nanoparticle synthesis, and the creation of hybrid organic-inorganic materials.

Core Reaction Mechanisms: Hydrolysis and Condensation

The reaction of this compound with protic solvents, such as water and alcohols, is primarily governed by two fundamental processes: hydrolysis and condensation. These reactions are the cornerstone of sol-gel science and technology, enabling the transformation of molecular precursors into solid materials.

1.1. Hydrolysis:

In the presence of a protic solvent (e.g., water, methanol, ethanol), the methoxy groups (-OCH₃) of this compound are sequentially replaced by hydroxyl groups (-OH). This reaction is typically catalyzed by an acid or a base.

-

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of an oxygen atom in a methoxy group, making it a better leaving group (methanol). A water molecule then attacks the silicon atom.

-

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the silicon atom, leading to the displacement of the methoxy group.

The hydrolysis proceeds in a stepwise manner, forming partially and fully hydrolyzed species:

-

Cyclopentyl(dimethoxy)silanol

-

Cyclopentyl(methoxy)disilanol

-

Cyclopentylsilanetriol

1.2. Condensation:

The newly formed silanol groups are reactive and can undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and eventually a cross-linked network. Condensation can occur through two pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.

-

Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule.

The overall reaction scheme can be visualized as a progression from the monomeric silane to a three-dimensional network.

Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation are highly dependent on several experimental parameters. Understanding these factors is crucial for controlling the final properties of the resulting material.

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Notes |

| pH | Minimum near pH 7; increases in acidic and basic conditions. | Minimum at low pH (acid-catalyzed); increases significantly in basic conditions. | Acid catalysis promotes the formation of more linear polymers, while base catalysis leads to more highly branched and particulate structures. |

| Solvent | The type of alcohol used as a co-solvent can influence the reaction rate through polarity and steric effects. | The solvent polarity affects the stability of intermediate species and the solubility of growing oligomers. | Protic solvents can participate in the reaction (alcoholysis) and influence the equilibrium. |

| Water-to-Silane Ratio (r) | Higher 'r' values generally increase the rate of hydrolysis. | A higher concentration of silanol groups from hydrolysis can lead to a faster condensation rate. | Stoichiometrically, 1.5 moles of water are required to hydrolyze one mole of a trimethoxysilane. |

| Temperature | Reaction rates increase with temperature, following the Arrhenius equation. | Condensation rates also increase with temperature. | Higher temperatures can also promote side reactions and affect the final material structure. |

| Catalyst | Acids (e.g., HCl, acetic acid) and bases (e.g., NH₄OH, NaOH) significantly accelerate the reactions. | The choice of catalyst influences the relative rates of hydrolysis and condensation. | Different catalysts can lead to different material morphologies. |

| Steric Effects of the Alkyl Group | The bulky cyclopentyl group is expected to decrease the rate of hydrolysis compared to smaller alkyl groups (e.g., methyl) due to steric hindrance around the silicon atom. | Steric hindrance from the cyclopentyl group can also slow down the condensation rate by impeding the approach of reactive species. | This effect is a key consideration when comparing the reactivity of different organosilanes. |

Experimental Protocols

3.1. General Protocol for Sol-Gel Synthesis of Cyclopentyl-Functionalized Silica Nanoparticles (Stöber Method Adaptation)

This protocol describes a typical procedure for synthesizing cyclopentyl-functionalized silica nanoparticles.

Materials:

-

This compound

-

Ethanol (absolute)

-

Deionized water

-

Ammonium hydroxide (28-30%)

Procedure:

-

In a flask, combine ethanol and deionized water and stir.

-

Add ammonium hydroxide to the ethanol/water mixture and continue stirring.

-

Slowly add this compound to the stirring solution.

-

Allow the reaction to proceed at room temperature for a set period (e.g., 2 to 24 hours), during which a white precipitate of silica nanoparticles will form.

-

Collect the nanoparticles by centrifugation.

-

Wash the collected particles several times with ethanol and/or water to remove unreacted reagents and the catalyst.

-

Dry the nanoparticles in an oven at a specified temperature (e.g., 60-100 °C) or by other methods like freeze-drying.

3.2. Protocol for 29Si NMR Monitoring of Hydrolysis and Condensation

29Si Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of hydrolysis and condensation reactions in situ.

Sample Preparation for NMR:

-

In an NMR tube, prepare a solution of this compound in a suitable deuterated solvent (e.g., deuterated methanol or a mixture of a deuterated organic solvent and D₂O).

-

Initiate the reaction by adding a controlled amount of water (or D₂O for deuterium labeling) and, if desired, a catalyst.

-

Acquire 29Si NMR spectra at regular time intervals to observe the disappearance of the starting material and the appearance of hydrolysis and condensation products.

29Si NMR Chemical Shift Regions:

The chemical shifts in 29Si NMR are indicative of the silicon atom's local environment. The following table provides expected chemical shift ranges for different silicon species (denoted as T species for organotrialkoxysilanes).

| Silicon Species | Notation | Description | Expected 29Si Chemical Shift Range (ppm) |

| This compound | T⁰ | Unreacted monomer | -40 to -50 |

| Monomeric Silanols | T⁰(OH)n | Hydrolyzed, uncondensed species | -45 to -60 |

| End-groups of Chains | T¹ | Silicon with one siloxane bond | -50 to -60 |

| Middle-groups of Chains | T² | Silicon with two siloxane bonds | -60 to -70 |

| Fully Cross-linked | T³ | Silicon with three siloxane bonds | -70 to -80 |

Applications in Research and Drug Development

The ability to functionalize silica surfaces with cyclopentyl groups opens up a range of applications relevant to the pharmaceutical and biotechnology industries.

-

Chromatography: Cyclopentyl-functionalized silica is used as a stationary phase in reversed-phase high-performance liquid chromatography (RP-HPLC). The cyclopentyl group provides a non-polar surface for the separation of hydrophobic molecules, including drug compounds and their metabolites. The steric bulk of the cyclopentyl group can also offer unique selectivity compared to more common C8 or C18 phases.

-

Drug Delivery: Silica nanoparticles with a cyclopentyl-functionalized surface can be engineered as drug delivery vehicles. The hydrophobic surface can be used to encapsulate or adsorb poorly water-soluble drugs, potentially improving their bioavailability. Further surface modification can be performed to add targeting ligands or stimuli-responsive moieties for controlled drug release.

-

Biocatalysis: Enzymes can be immobilized on cyclopentyl-functionalized silica supports. The hydrophobic nature of the surface can provide a favorable microenvironment for certain enzymes, enhancing their stability and activity.

Safety Information for this compound

It is imperative to handle this compound with appropriate safety precautions. The following information is a summary of key hazards. Always refer to the full Safety Data Sheet (SDS) before use.

| Hazard Category | Description |

| Flammability | Flammable liquid and vapor.[1] |

| Health Hazards | May be fatal if swallowed and enters airways.[1] May cause drowsiness or dizziness.[1] Causes skin and eye irritation.[2] |

| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[3] |

| Handling | Handle in a well-ventilated area, away from heat and ignition sources.[1][2] Wear appropriate personal protective equipment, including safety goggles, gloves, and protective clothing.[2][4] |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] |

Conclusion

The reaction of this compound with protic solvents is a versatile and powerful tool for the creation of functionalized materials. By carefully controlling the reaction conditions, researchers and drug development professionals can tailor the properties of the resulting cyclopentyl-functionalized silica for a wide range of applications, from chromatographic separations to advanced drug delivery systems. A thorough understanding of the underlying hydrolysis and condensation chemistry, coupled with stringent safety practices, is essential for the successful and safe utilization of this valuable chemical.

References

Methodological & Application

Application Notes and Protocols for Cyclopentyltrimethoxysilane (CPTMS) in Hydrophobic Coating Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Cyclopentyltrimethoxysilane (CPTMS) in creating hydrophobic coatings. The information is intended for researchers, scientists, and professionals in drug development who require surfaces with water-repellent properties for various applications, including medical devices, laboratory equipment, and drug delivery systems.

Introduction to this compound (CPTMS) for Hydrophobic Coatings

This compound (CPTMS) is an organosilane compound used to create water-repellent surfaces.[1] Its molecular structure consists of a cyclopentyl group, which imparts hydrophobicity, and three methoxy groups. These methoxy groups can be hydrolyzed to form reactive silanol groups (-Si-OH).[1] These silanol groups then condense with hydroxyl groups present on the surface of a substrate and with each other to form a durable, cross-linked polysiloxane network.[2] This process results in a covalent bond between the CPTMS and the substrate, creating a stable, low-surface-energy coating that repels water.

The formation of the hydrophobic layer is a two-step process:

-

Hydrolysis: The methoxy groups (-OCH₃) of CPTMS react with water to form silanol groups (-OH) and methanol. This reaction can be catalyzed by an acid or a base.[3]

-

Condensation: The newly formed silanol groups react with hydroxyl groups on the substrate surface, forming stable Si-O-Substrate bonds. Additionally, adjacent silanol groups can react with each other to form a cross-linked siloxane (Si-O-Si) network.[2]

Experimental Protocols

Materials and Reagents

-

This compound (CPTMS), purity >96%

-

Ethanol (anhydrous)

-

Deionized water

-

Hydrochloric acid (HCl) or Acetic Acid (as catalyst)

-

Substrates (e.g., glass slides, silicon wafers, medical-grade polymers)

-

Laboratory-grade detergent

-

Acetone

-

Isopropanol

-

High-purity nitrogen gas

Protocol 1: Substrate Preparation

Proper cleaning and activation of the substrate surface are crucial for achieving a uniform and durable hydrophobic coating.[2] This protocol ensures the removal of organic contaminants and the generation of surface hydroxyl groups necessary for bonding.

-

Initial Cleaning: Sequentially sonicate the substrate in a laboratory-grade detergent solution, deionized water, acetone, and finally isopropanol. Each sonication step should be performed for 15 minutes.[2]

-

Drying: Dry the substrate thoroughly using a stream of high-purity nitrogen gas.[2]

-

Surface Activation (Plasma Treatment): For optimal results, place the dried substrate in a plasma cleaner (oxygen or air plasma) for 3-5 minutes. This step effectively removes any remaining organic residues and creates a high density of surface hydroxyl (-OH) groups.[2]

-

Storage: It is recommended to use the activated substrate immediately. If storage is necessary, keep it in a desiccator or under vacuum to prevent atmospheric contamination.[2]

Protocol 2: Hydrophobic Coating via Sol-Gel Dip-Coating

This protocol outlines the preparation of the CPTMS coating solution and its application using the dip-coating method.[2]

-

Solution Preparation:

-

In a clean glass beaker, prepare a solution of 95% ethanol and 5% deionized water (v/v). For example, mix 95 mL of ethanol with 5 mL of water.[2]

-

Acidify the solution by adding hydrochloric acid or acetic acid to achieve a pH between 4 and 5. This will catalyze the hydrolysis of the silane.

-

Add this compound (CPTMS) to the acidified ethanol/water mixture to a final concentration of 1-5% (v/v). For instance, add 2 mL of CPTMS to 98 mL of the solvent mixture.

-

Stir the solution at room temperature for 1 to 2 hours to allow for the hydrolysis of the CPTMS precursor into reactive silanols.[2]

-

-

Coating Application (Dip-Coating):

-

Immerse the clean, activated substrate into the prepared CPTMS solution for 1-2 minutes.

-

Withdraw the substrate from the solution at a constant, slow speed (e.g., 100 mm/min). The withdrawal speed can be adjusted to control the thickness of the coating.[2]

-

-

Curing:

-

Allow the coated substrate to air-dry for 10-15 minutes to permit the evaporation of the bulk solvent.[2]

-

Heat the substrate in an oven or on a hotplate at 100-120°C for 1 hour. This curing step promotes the covalent bonding of the silanol groups to the substrate and completes the formation of the cross-linked siloxane network.[2]

-

Characterization of the Hydrophobic Coating

The performance of the CPTMS hydrophobic coating can be evaluated using several characterization techniques.

Water Contact Angle Measurement

The hydrophobicity of the coated surface is quantified by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity. Surfaces with a water contact angle greater than 90° are considered hydrophobic, while those exceeding 150° are classified as superhydrophobic.

Experimental Protocol:

-

Place a small droplet (typically 2-5 µL) of deionized water on the coated surface.

-

Use a contact angle goniometer to capture an image of the droplet.

-

Software is then used to analyze the image and calculate the static contact angle.

-

Perform measurements at multiple locations on the surface to ensure uniformity.

Coating Durability Assessment

The durability of the hydrophobic coating can be assessed through various tests to simulate real-world conditions.

-

Adhesion Test (ASTM D3359): This test evaluates the adhesion of the coating to the substrate by making a cross-hatch incision through the film and applying a pressure-sensitive tape over the incision. The amount of coating removed by the tape indicates the adhesion quality.

-

Abrasion Resistance (ASTM D4060): The Taber Abraser test can be used to determine the resistance of the coating to abrasion. The test involves abrading the surface with a specified abrasive wheel under a certain load for a set number of cycles. The change in water contact angle or visual appearance is then evaluated.

-

Chemical Resistance (ASTM D1308): This method assesses the effect of various chemicals on the coating. The coated surface is exposed to different chemical agents for a specified period, and any changes in appearance, adhesion, or hydrophobicity are noted.

Data Presentation

The following tables summarize typical quantitative data for hydrophobic coatings prepared using organosilanes. While specific data for CPTMS is limited in publicly available literature, the values presented for similar silanes can be used as a reference.

Table 1: Water Contact Angle of Silane-Coated Surfaces

| Silane Compound | Substrate | Water Contact Angle (°) | Reference |

| Methyltrimethoxysilane (MTMS) | Polyurethane Foam | 128.7 | [3] |

| Octyltriethoxysilane | Glass | ~110 | [4] |

| Dodecyltrimethoxysilane | Wood Fibers | 139.7 | [5] |

| This compound (CPTMS) | Glass/Silicon (Expected) | > 90 | Theoretical |

Table 2: Durability Test Results for Hydrophobic Coatings

| Test Method | Coating Type | Substrate | Result |

| Adhesion (ASTM D3359) | Organosilane | Various | Typically achieves 4B-5B rating (very good to excellent adhesion) |

| Abrasion Resistance | Quaternary Ammonium Silane | Glass | Superior durability compared to monomeric silane coatings[6] |

| Chemical Resistance | Organosilane | Metal | Good resistance to various household and industrial chemicals |

Visualizations

Chemical Mechanism of CPTMS Coating Formation

Caption: Chemical pathway for CPTMS-based surface functionalization.

Experimental Workflow for Hydrophobic Coating

Caption: Experimental workflow for creating and testing CPTMS coatings.

References

- 1. researchgate.net [researchgate.net]

- 2. vb.nweurope.eu [vb.nweurope.eu]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. High durability and low toxicity antimicrobial coatings fabricated by quaternary ammonium silane copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Surface Modification of Silica Nanoparticles with Cyclopentyltrimethoxysilane

Introduction

Silica nanoparticles (SNPs) are extensively utilized in biomedical and industrial fields, particularly for drug delivery, coatings, and composite materials, owing to their high biocompatibility, thermal stability, large surface area, and easily modifiable surface chemistry. The surface of nascent silica nanoparticles is covered with silanol groups (Si-OH), rendering them hydrophilic. Surface functionalization, or modification, allows for the precise tuning of these properties to suit specific applications.

This document provides a detailed protocol for the surface modification of silica nanoparticles with Cyclopentyltrimethoxysilane. This silanization process grafts cyclopentyl groups onto the silica surface, altering its character from hydrophilic to more hydrophobic. This modification is crucial for applications requiring improved dispersion of nanoparticles in non-polar solvents, the creation of hydrophobic coatings, or the modulation of interactions with biological membranes in drug delivery systems. The primary method described is post-synthesis grafting, where pre-synthesized SNPs are reacted with the silane agent.

Principle of the Method

The functionalization of silica nanoparticles with this compound is a covalent modification process based on the principles of silane chemistry. The reaction proceeds in two main steps:

-

Hydrolysis : The methoxy groups (-OCH₃) on the this compound molecule first hydrolyze in the presence of trace amounts of water, which is often present in the solvent or adsorbed on the nanoparticle surface. This reaction forms reactive silanol groups (Si-OH) on the silane molecule.

-

Condensation : These newly formed silanol groups on the silane molecule then condense with the silanol groups present on the surface of the silica nanoparticle. This results in the formation of stable siloxane bonds (Si-O-Si), covalently attaching the cyclopentyl group to the nanoparticle surface.[1]

Experimental Protocol: Post-Synthesis Grafting

This protocol describes a general method for the post-synthesis grafting of this compound onto silica nanoparticles. Parameters should be optimized for specific nanoparticle sizes and desired functionalization densities.

Materials

-

Silica Nanoparticles (SNPs)

-

This compound (CPTMS)

-

Anhydrous Ethanol or Anhydrous Toluene

-

Deionized Water

-

Nitrogen Gas (optional, for inert atmosphere)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if reacting at elevated temperatures)

-

Ultrasonic bath or probe sonicator

-

High-speed centrifuge and centrifuge tubes

-

Vacuum oven or desiccator

-

Standard laboratory glassware

Procedure

-

Nanoparticle Dispersion:

-

Disperse a known quantity of pre-synthesized, dried silica nanoparticles in an anhydrous solvent (e.g., ethanol or toluene) to a desired concentration (e.g., 5-10 mg/mL).[2]

-

Sonicate the suspension for 15-30 minutes to ensure the nanoparticles are well-deagglomerated and homogeneously dispersed.

-

-

Silanization Reaction:

-

Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stir bar.

-

While stirring, add the desired amount of this compound to the suspension. The amount can be varied depending on the desired surface coverage (see Table 1 for examples).[2]

-

(Optional) If a completely anhydrous reaction is desired, purge the flask with nitrogen gas.

-